エベルコナゾール

概要

説明

エベルコナゾールは、イミダゾール系化合物に属する抗真菌薬です。 主に皮膚真菌症、カンジダ症、白癬などのさまざまな真菌感染症の治療のための局所クリームとして使用されます . エベルコナゾールは、2015年にスペインで初めて使用が承認され、エベルネットという商品名で販売されています . パナマ、グアテマラ、コスタリカ、ホンジュラス、ドミニカ共和国など、他のいくつかの国でも使用が承認されています .

2. 製法

エベルコナゾールの合成には、いくつかの重要なステップが含まれます。 主要な中間体である2-[2-(3,5-ジクロロフェニル)エチル]安息香酸は、2-[2-(3,5-ジクロロフェニル)エテニル]安息香酸の触媒的水素化によって調製されます . この中間体は、メチルエステルの加水分解によって得られ、メチルエステルは、3,5-ジクロロベンズアルデヒドと[(2-メトキシカルボニル)フェニル]-メチル]トリフェニルホスホニウムブロミドのイリドとのウィッティヒ反応によって生成されます . 全体的なプロセスはスケーラブルであり、厳密な不活性雰囲気を必要とせずに、中程度の温度で実施できます .

科学的研究の応用

Eberconazole has a broad spectrum of applications in scientific research:

Chemistry: It is used as a model compound in studies involving imidazole derivatives and their chemical properties.

Industry: Eberconazole is used in the formulation of antifungal creams and other topical preparations.

生化学分析

Biochemical Properties

Eberconazole exerts fungicidal or fungistatic activity depending on concentration . It inhibits fungal growth by inhibiting ergosterol synthesis, an essential component of the fungal cytoplasmic membrane, leading to structural and functional changes . This interaction with enzymes and proteins involved in ergosterol synthesis is a key aspect of Eberconazole’s biochemical role.

Cellular Effects

Eberconazole binds to the phospholipid fraction of the cell and affects sterol synthesis intracellularly . At high concentrations, it causes the leakage of small molecules such as potassium ions, amino acids, inorganic phosphate, and nucleotides from the fungal cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of Eberconazole involves the inhibition of ergosterol synthesis. Ergosterol is a crucial component of the fungal cytoplasmic membrane. By inhibiting its synthesis, Eberconazole causes structural and functional changes in the cell, leading to fungal growth inhibition .

Temporal Effects in Laboratory Settings

The effects of Eberconazole over time in laboratory settings are not fully documented. It has been noted that Eberconazole exerts fungicidal activity at higher concentrations and fungistatic activity at lower concentrations

Dosage Effects in Animal Models

The effects of Eberconazole dosage in animal models have not been extensively studied. It has been shown to have broad antimicrobial spectrum of activity in vitro, and to be effective in dermatophytosis, candidiasis, and other yeast infections in in vitro and animal studies .

Metabolic Pathways

It is known that Eberconazole inhibits the synthesis of ergosterol, a key component of the fungal cytoplasmic membrane . This suggests that Eberconazole interacts with enzymes involved in the ergosterol synthesis pathway.

準備方法

The synthesis of eberconazole involves several key steps. The primary intermediate, 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid, is prepared through catalytic hydrogenation of 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid . This intermediate is obtained by hydrolysis of its methyl ester, which is produced via a Wittig reaction between 3,5-dichlorobenzaldehyde and the ylure of phosphor of the bromide of [(2-methoxycarbonyl)phenyl]-methyl]triphenylphosphonium . The overall process is scalable and can be carried out at moderate temperatures without requiring a strictly inert atmosphere .

化学反応の分析

エベルコナゾールは、以下を含むさまざまな化学反応を起こします。

酸化: エベルコナゾールは、特定の条件下で酸化され、さまざまな酸化誘導体を生成します。

還元: この化合物は還元反応を起こすこともできますが、これはあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究における用途

エベルコナゾールは、科学研究において幅広い用途があります。

化学: イミダゾール誘導体とその化学的性質に関する研究におけるモデル化合物として使用されます。

生物学: エベルコナゾールは、その抗真菌性と、皮膚真菌、カンジダ菌、酵母などのさまざまな真菌種に対する影響について研究されています.

作用機序

類似化合物との比較

エベルコナゾールは、クロトリマゾール、ケトコナゾール、ビフォナゾールなどの他のイミダゾール系抗真菌剤と類似しています . エベルコナゾールは、ビフォナゾールと比較してわずかに高い効力を示し、臨床試験ではクロトリマゾールと同等の有効性を示しました . ジベンゾシクロヘプテン部分を有するそのユニークな化学構造は、他のイミダゾール誘導体とは異なります .

類似化合物

- クロトリマゾール

- ケトコナゾール

- ビフォナゾール

エベルコナゾールのユニークな構造と広域スペクトル抗真菌活性は、真菌感染症の治療における貴重な化合物であり、継続的な科学研究の対象となっています。

生物活性

Eberconazole is a topical antifungal agent that has garnered attention due to its broad antimicrobial spectrum and unique pharmacological properties. This article explores the biological activity of eberconazole, focusing on its efficacy against various fungal pathogens, its mechanism of action, and relevant clinical and preclinical studies.

Eberconazole functions primarily through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition leads to structural and functional alterations in the fungal cell membrane, ultimately resulting in cell death at higher concentrations or growth inhibition at lower concentrations .

In addition to its antifungal properties, eberconazole exhibits anti-inflammatory effects. It inhibits 5-lipoxygenase and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. This dual action makes it particularly useful in treating inflamed dermatophytic infections .

Antifungal Spectrum

Eberconazole has demonstrated effectiveness against a wide range of fungal pathogens, including:

- Dermatophytes : Effective against various species causing skin infections.

- Candida spp. : Particularly effective against fluconazole-resistant strains like Candida krusei and Candida glabrata.

- Yeasts : Active against other yeasts such as Malassezia furfur.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentrations (MICs) of eberconazole compared to other antifungal agents:

| Fungal Species | Eberconazole MIC (μg/ml) | Clotrimazole MIC (μg/ml) | Ketoconazole MIC (μg/ml) |

|---|---|---|---|

| Candida albicans | 0.125 | 0.25 | 0.5 |

| Candida krusei | 0.06 | >16 | >16 |

| Candida glabrata | 0.125 | >16 | >16 |

| Trichophyton rubrum | 0.03 | 0.1 | 0.1 |

This data indicates that eberconazole is significantly more effective against certain strains compared to traditional antifungals like clotrimazole and ketoconazole .

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of eberconazole in treating dermatophytic infections:

- Case Study on Tinea Pedis : A randomized controlled trial involving patients with tinea pedis showed that eberconazole cream applied once daily for four weeks resulted in a clinical cure rate of over 90%, significantly higher than the control group treated with standard antifungals .

- Treatment of Candidiasis : In a study involving patients with recurrent candidiasis, eberconazole demonstrated a rapid reduction in symptoms and fungal load, with many patients achieving complete resolution within two weeks .

Pharmacokinetics

Eberconazole's pharmacokinetic profile has been evaluated through various studies:

- Topical Administration : Following topical application, eberconazole showed low systemic absorption, with approximately 46.6% of the administered dose recovered in urine and feces over a 72-hour period .

- Bioavailability : The area under the curve (AUC) for topical administration was significantly lower than that for intravenous administration, indicating localized action with minimal systemic exposure .

特性

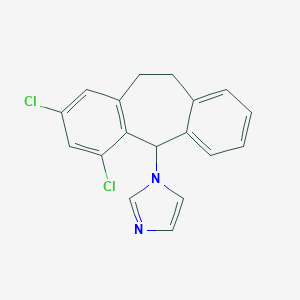

IUPAC Name |

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTJIDOGFUQSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926104 | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128326-82-9 | |

| Record name | Eberconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128326-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eberconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eberconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBERCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eberconazole?

A1: Eberconazole, similar to other azole antifungals, exerts its activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of Eberconazole's inhibition of lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, ultimately leading to the accumulation of toxic sterol precursors and a depletion of ergosterol within the fungal cell membrane. [] This disruption compromises membrane integrity and function, resulting in fungal growth inhibition or death.

Q3: What is the molecular formula and weight of Eberconazole?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Eberconazole, they consistently refer to it as an "imidazole derivative." [, , , , ] This suggests the presence of an imidazole ring in its structure. For precise molecular information, consult Eberconazole's chemical datasheet or a chemical database.

Q4: Is there information on Eberconazole's compatibility with various materials or its stability under different conditions in the provided research?

A4: The provided research primarily focuses on Eberconazole's antifungal activity and formulation for topical applications. Information regarding its broader material compatibility and stability under diverse conditions is not included in these abstracts.

Q5: Do the provided research articles discuss any catalytic properties or applications of Eberconazole?

A5: No, the provided research focuses solely on Eberconazole's antifungal properties and its use as a pharmaceutical agent. There is no mention of catalytic properties or applications.

Q6: Have computational chemistry techniques been used to study Eberconazole?

A6: There is no mention of computational chemistry studies, such as simulations, calculations, or QSAR models, specifically related to Eberconazole in the provided abstracts.

Q7: What formulations of Eberconazole are discussed in the research, and are there strategies to enhance its stability or delivery?

A8: The research primarily focuses on topical formulations of Eberconazole, particularly 1% creams. [, , , , , , , , , , ] Several studies explore alternative delivery systems to improve Eberconazole's efficacy and patient compliance:

- Niosomal Gel: Researchers developed an Eberconazole-loaded niosomal gel, aiming to enhance its skin penetration and provide controlled drug release. [, ]

- Microemulsion: A study investigated the use of microemulsions for transdermal Eberconazole delivery, highlighting their potential for improved absorption and therapeutic effects. []

- Microsponges: Ethyl cellulose microsponges were studied as carriers for controlled release and enhanced skin deposition of Eberconazole. []

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Eberconazole after topical application?

A10: One study indicated that after topical application in a micropig model, Eberconazole was not detected in plasma, urine, or feces. [] This suggests minimal systemic absorption following topical use.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate Eberconazole's antifungal activity?

A9: Several in vitro and in vivo studies were conducted to assess Eberconazole's efficacy:

- In Vitro Susceptibility Testing: Researchers determined the minimum inhibitory concentrations (MICs) of Eberconazole against various dermatophytes and Candida species using microdilution methods. [, , ] They found Eberconazole to be highly active, even against strains resistant to other azoles like fluconazole. []

- Animal Models: The efficacy of Eberconazole was demonstrated in guinea pig models of cutaneous candidiasis, where it showed comparable efficacy to clotrimazole in resolving infections. [, ]

- Clinical Trials: Numerous clinical trials (often open-label, randomized, and comparative) investigated Eberconazole's efficacy in treating tinea infections (corporis, cruris, versicolor) and compared its performance to other antifungals like clotrimazole, miconazole, sertaconazole, and terbinafine. [, , , , , , , , , ]

Q10: Apart from the aforementioned formulation strategies, are there other approaches to improve Eberconazole's delivery to specific targets or tissues?

A10: The provided abstracts primarily focus on topical delivery and enhancing skin penetration. There is no mention of targeted drug delivery approaches for Eberconazole beyond topical applications.

Q11: Does the research explore any biomarkers for predicting Eberconazole's efficacy, monitoring treatment response, or identifying potential adverse effects?

A15: The research predominantly uses clinical and mycological assessments, like symptom scores and potassium hydroxide (KOH) microscopy, to evaluate Eberconazole's efficacy. [, , , , , ] There is no mention of specific biomarkers for predicting response, monitoring treatment, or identifying adverse effects in the provided abstracts.

Q12: What analytical methods are commonly employed to characterize, quantify, and monitor Eberconazole?

A12: Several analytical techniques are mentioned in the research for Eberconazole analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used to quantify Eberconazole in both bulk form and pharmaceutical formulations. [, , ]

- Reverse Phase HPLC (RP-HPLC): RP-HPLC methods are developed and validated for stability-indicating assays and simultaneous determination of Eberconazole with other drugs in combined formulations. [, ]

- Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method is developed for simultaneous estimation of Eberconazole with other components in a topical formulation. []

- Spectrophotometry: This technique is employed to study the dissociation equilibria of Eberconazole nitrate in various media. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。